Product packaging for 4-Methoxy-2-methylquinazoline(Cat. No.:)

4-Methoxy-2-methylquinazoline

Cat. No.: B8557256
M. Wt: 174.20 g/mol
InChI Key: YXQXYXXISMKTOX-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylquinazoline is a chemical compound belonging to the quinazoline family, which is a class of heterocyclic compounds recognized for their significant presence in medicinal chemistry research. Quinazolines serve as versatile scaffolds and key precursors in the development of various biologically active molecules. Researchers value this core structure for its potential in constructing more complex molecular architectures. This compound is supplied as a research chemical for use in laboratory settings only. Its primary applications include serving as a building block in organic synthesis, particularly in the exploration of new chemical entities, and as a starting material or intermediate in pharmaceutical research and development. Scientists may utilize it in the synthesis of novel quinazoline derivatives to investigate their potential properties and activities. As a quinazoline derivative, it is part of a broader family of compounds studied for their diverse roles in chemical science. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B8557256 4-Methoxy-2-methylquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methoxy-2-methylquinazoline

InChI

InChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(12-7)13-2/h3-6H,1-2H3

InChI Key

YXQXYXXISMKTOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OC

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 2 Methylquinazoline and Its Derivatives

Established Synthetic Pathways to the 4-Methoxy-2-methylquinazoline Core

The fundamental structure of this compound is typically constructed through classical organic reactions that form the quinazoline (B50416) ring system. These methods often involve the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives or the condensation of two or more acyclic precursors.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of quinazoline derivatives. A common strategy involves the use of anthranilic acid or its derivatives as starting materials. For instance, the reaction of N-acetylanthranilic acid with a suitable nitrogen source can lead to the formation of the quinazolinone intermediate, which can then be further modified to yield this compound. One documented approach involves the reflux of anthranilic acid with acetic anhydride and sodium acetate to produce N-acetylanthranilic acid. This intermediate is then cyclized with a primary aromatic amine, such as p-aminobenzoic acid, in the presence of a dehydrating agent like phosphorus pentoxide in glacial acetic acid, to form a 3-substituted-2-methylquinazolin-4-one researchgate.net. Subsequent O-methylation would yield the target this compound.

Another versatile method is the cascade reductive cyclization. This approach can involve the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization step, often facilitated by an iron-hydrochloric acid system, to efficiently produce N4-substituted 2,4-diaminoquinazolines. Although not a direct route to this compound, this highlights the utility of cyclization cascades in building the quinazoline core reddit.com.

Condensation Reactions

Condensation reactions provide an alternative and often convergent route to the quinazoline scaffold. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. A relevant example, though for a related compound, is the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone and formamide. This reaction can be optimized using a Lewis acid catalyst like BF3-Et2O to achieve high yields . By analogy, a similar condensation of a suitably substituted 2-aminoacetophenone derivative containing a methoxy (B1213986) group at the appropriate position could be envisioned for the synthesis of this compound.

The Niementowski quinazoline synthesis is a classical condensation reaction that involves heating anthranilic acid with an amide to form a 3H-quinazolin-4-one ijirset.com. For the synthesis of 2-methylquinazolin-4-one, anthranilic acid can be heated with acetamide ppublishing.org. Subsequent O-methylation of the resulting quinazolinone would then provide the desired this compound.

Targeted Synthesis via Directed Lithiation

Directed lithiation has emerged as a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. This strategy relies on the use of a directing metalation group (DMG) to guide an organolithium base to deprotonate a specific ortho-position, creating a lithiated intermediate that can then react with various electrophiles.

Lithiation of the 2-Methyl Group in this compound

It is important to note that the reaction of 2-methylquinazoline with phenyllithium has been shown to result in nucleophilic addition at the 3,4-position rather than deprotonation of the 2-methyl group, leading to the formation of 2-methyl-4-phenyl-3,4-dihydroquinazoline after hydrolysis nih.gov. This highlights the importance of the choice of organolithium reagent and reaction conditions to favor lateral lithiation over nucleophilic addition.

Subsequent Reactions with Electrophiles for Modified 2-Substituted 4-Methoxyquinazolines

Once the 2-lithiomethyl-4-methoxyquinazoline intermediate is formed, it can react with a wide array of electrophiles to introduce new functional groups at the 2-position. This allows for the synthesis of a diverse range of 2-substituted 4-methoxyquinazolines. Based on analogous reactions with other lithiated 2-methylquinazolinones, suitable electrophiles could include rsc.org:

Aldehydes and Ketones: Reaction with electrophiles such as benzophenone, cyclohexanone, and acetophenone would lead to the corresponding 2-(hydroxyalkyl)-4-methoxyquinazolines.

Alkyl Halides: Quenching the lithiated intermediate with alkyl halides like methyl iodide would result in the elongation of the side chain, yielding, for example, 2-ethyl-4-methoxyquinazoline.

Isocyanates: Trapping the anion with phenyl isocyanate would produce the corresponding amide derivative.

Deuterium Oxide (D₂O): Quenching with D₂O would result in the formation of 4-methoxy-2-(deuteriomethyl)quinazoline, which can be useful for mechanistic studies.

The following table illustrates the potential products from the reaction of the hypothetical 2-lithiomethyl-4-methoxyquinazoline with various electrophiles, based on the reactivity of similar compounds.

ElectrophileReagent ExamplePotential Product Structure
KetoneBenzophenone2-(1,1-diphenyl-1-hydroxymethyl)-4-methoxyquinazoline
Alkyl HalideMethyl Iodide2-Ethyl-4-methoxyquinazoline
IsocyanatePhenyl isocyanateN-phenyl-2-(4-methoxyquinazolin-2-yl)acetamide
Heavy WaterDeuterium Oxide4-Methoxy-2-(deuteriomethyl)quinazoline

Advanced and Environmentally Conscious Synthetic Approaches

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. Several advanced and environmentally conscious approaches have been applied to the synthesis of quinazolines and related heterocycles.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. The synthesis of quinazolinone derivatives has been achieved in shorter reaction times and with higher yields under microwave irradiation compared to conventional heating methods nih.govsci-hub.cat. For example, the reaction of anthranilic acid and primary aromatic amines with the Vilsmeier reagent (DMF/POCl₃) under microwave irradiation provides good yields of quinazolinone derivatives in minutes . This approach could potentially be adapted for the synthesis of this compound, offering a more energy-efficient route.

Ultrasound-assisted synthesis is another green chemistry tool that utilizes acoustic cavitation to enhance reaction rates and yields. The synthesis of quinazolinethione derivatives has been successfully carried out under ultrasonic irradiation, resulting in high yields in a short time tandfonline.com. This technique has also been employed for the synthesis of 4-tosyl quinazoline derivatives, where ultrasound was found to reduce reaction times and increase product efficiency nih.gov. The application of ultrasound could offer a milder and more efficient alternative for the synthesis of this compound.

These advanced methods, by reducing reaction times and often allowing for the use of less hazardous solvents or even solvent-free conditions, align with the goals of sustainable chemistry and offer promising avenues for the future synthesis of this compound and its derivatives.

Metal-Catalyzed Reactions (e.g., Copper-catalyzed)

Transition-metal-catalyzed reactions are pivotal in the synthesis of quinazolines, offering efficient and selective routes to these heterocyclic systems. Copper catalysis, in particular, has been extensively utilized due to the low cost and versatile reactivity of copper catalysts.

One prominent copper-catalyzed approach involves the cascade cyclization/hydrodehalogenation reaction. This method provides a unified and modular route to quinazolines from readily available starting materials rsc.org. For the synthesis of a 2,4-disubstituted quinazoline like this compound, a potential pathway could involve the reaction of a suitably substituted 2-halobenzonitrile with a nitrogen source in the presence of a copper catalyst. An efficient copper-catalyzed synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives has been reported, which utilizes the reaction of substituted 2-bromo-benzonitriles with amidines or guanidine (B92328) organic-chemistry.org. In this process, CuI is used as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and K2CO3 as the base in DMF solvent at 80°C organic-chemistry.org. This methodology could be adapted for the synthesis of this compound by choosing appropriate starting materials.

Another copper-catalyzed strategy involves the cyclization of 2-alkynylanilines to produce substituted quinolines, a reaction that showcases copper's ability to facilitate C-N bond formation nih.gov. While this example leads to quinolines, the underlying principles of copper-catalyzed intramolecular cyclization are relevant to quinazoline synthesis.

The following table summarizes representative conditions for copper-catalyzed quinazoline synthesis.

CatalystLigandBaseSolventTemperature (°C)Starting MaterialsProduct Type
CuIDMEDAK2CO3DMF802-bromobenzonitriles, amidines4-Aminoquinazolines
Cu(I)----Aryl aldehydes, acetamideQuinazolines

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. The synthesis of quinazolines and their derivatives has significantly benefited from this technology.

Microwave irradiation can be effectively employed in the synthesis of 2,4-disubstituted quinazolines. A convenient approach involves the acylation of ortho-aminoacylbenzene derivatives, followed by a rapid microwave-assisted cyclization of the resulting acylamides in the presence of ammonium formate organic-chemistry.org. This method is compatible with a variety of functional groups and allows for the efficient preparation of diverse quinazoline structures organic-chemistry.org.

Another example of microwave-assisted synthesis is the preparation of 3-aryl-2-alkyl-quinazolin-4-one derivatives. In this method, the reaction of benzoxazinone with various amines is accelerated under microwave irradiation, leading to good yields of the desired products in a shorter reaction time compared to conventional heating scholarsresearchlibrary.com. The use of microwave radiation in these syntheses highlights the advantages of green chemistry by reducing reaction times and energy consumption ingentaconnect.com.

The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction times. Microwave irradiation has been successfully applied to this reaction, significantly reducing the reaction time and improving the yield of 3H-quinazolin-4-ones frontiersin.org.

The table below provides an overview of microwave-assisted synthesis of quinazoline derivatives.

Starting MaterialsReagentsConditionsReaction TimeYield
AcylamidesAmmonium formateMicrowave irradiationRapidGood
Benzoxazinone, amines-Microwave irradiationShorter than conventionalGood
Anthranilic acid, amides-Microwave irradiationReducedImproved

Non-Metal-Catalyzed Systems (e.g., Iodine-promoted, Phosphoric Acid-catalyzed)

While metal catalysts are highly effective, the development of non-metal-catalyzed systems is of great interest from both an economic and environmental perspective. Iodine and phosphoric acid are two examples of non-metallic promoters or catalysts that have been successfully used in quinazoline synthesis.

Iodine-promoted Synthesis:

Molecular iodine can catalyze the synthesis of 2-arylquinazolines from 2-aminobenzylamine and N-mono substituted benzylamines under an oxygen atmosphere nih.gov. This method is notable for being additive-free, solvent-free, and utilizing oxygen as a green oxidant nih.gov. The reaction proceeds via a benzylic sp3 C-H bond amination. Another iodine-promoted protocol involves the one-pot synthesis of 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones from aryl methyl ketones and 2-(2-aminophenyl)quinazolin-4(3H)-ones rsc.org. This reaction involves the in situ oxidation of the aryl methyl ketone to a phenylglyoxal, followed by cyclization rsc.org. These examples demonstrate the utility of iodine in promoting oxidative C-N bond formations for the construction of the quinazoline ring system.

Phosphoric Acid-catalyzed Synthesis:

Chiral phosphoric acids have been employed in the enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines dicp.ac.cn. This reaction proceeds via a condensation/amine addition cascade from 2-(1H-indolyl)anilines and fluorinated ketones, yielding products with quaternary stereogenic centers in excellent yields and high enantioselectivity dicp.ac.cn. While this example leads to a more complex quinazoline derivative, it highlights the potential of phosphoric acid catalysis in activating substrates towards nucleophilic attack for the formation of the quinazoline core. Phosphorous acid has also been reported to catalyze the synthesis of 2-substituted quinazolin-4(3H)-ones researchgate.net. The development of such organocatalytic systems is a significant advancement in asymmetric synthesis.

Catalyst/PromoterStarting MaterialsKey Transformation
Molecular Iodine2-aminobenzylamine, N-mono substituted benzylaminesBenzylic sp3 C-H bond amination
Chiral Phosphoric Acid2-(1H-indolyl)anilines, fluorinated ketonesEnantioselective condensation/amine addition
Phosphorous AcidNot specifiedSynthesis of 2-substituted quinazolin-4(3H)-ones

Photocatalytic Methodologies

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. The synthesis of quinazolinones has been successfully achieved using photocatalytic methods.

A green and efficient method for the synthesis of quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. This reaction can be catalyzed by an organic photocatalyst such as fluorescein in the presence of an oxidant like TBHP, without the need for a metal catalyst nih.gov. In some cases, the synthesis of quinazolinones can even proceed under visible light irradiation without any external photocatalyst or additive. For instance, the reaction of benzyl bromides with 2-aminobenzamides in methanol at room temperature under blue LED irradiation affords various quinazolinones in good yields rsc.org. A plausible mechanism for this transformation involves a radical pathway rsc.org.

Furthermore, a tandem route for synthesizing quinazolinones at room temperature from aminobenzamides and in situ-generated aldehydes has been reported. In this process, visible light facilitates the cleavage of a C=C bond in styrenes to produce aldehydes, which then undergo cyclization and subsequent dehydrogenation to form the quinazolinone product rsc.org. This method utilizes molecular oxygen as a clean oxidant and avoids the need for a photocatalyst rsc.org.

MethodCatalyst/ConditionsStarting MaterialsKey Features
Visible light-induced condensation cyclizationFluorescein, TBHP, visible light2-aminobenzamides, aldehydesMetal-free, green
Photocatalyst-free synthesisBlue LED, airBenzyl bromides, 2-aminobenzamidesAdditive-free, mild conditions
Tandem C=C cleavage and cyclizationVisible light, O2Aminobenzamides, styrenesIn situ aldehyde generation

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The synthesis of quinazoline derivatives is well-suited for the application of MCRs.

A green and convenient one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of isatoic anhydride, an amine, and an orthoester under catalyst- and solvent-free conditions rsc.org. This reaction can be performed under either classical heating or microwave irradiation, with the latter significantly reducing the reaction time rsc.org. The versatility of this method allows for the use of various substituted isatoic anhydrides, amines (aryl, heteroaryl, alkyl, and cycloalkyl), and orthoesters, providing access to a wide range of quinazolinone derivatives rsc.org. This approach could be readily adapted for the synthesis of derivatives of this compound by selecting the appropriate starting materials.

The development of such MCRs is a key aspect of modern drug discovery and process chemistry, as it allows for the rapid generation of molecular diversity from simple and readily available building blocks.

Applications of Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. The synthesis of quinazolines has been a fertile ground for the implementation of these principles.

The use of microwave irradiation , as discussed in section 2.3.2, is a prime example of a green chemistry approach, as it often leads to shorter reaction times, lower energy consumption, and improved yields ingentaconnect.com. Similarly, photocatalytic methodologies (section 2.3.4) that utilize visible light as a renewable energy source and avoid the use of toxic metal catalysts are inherently green nih.govrsc.orgrsc.org.

The development of non-metal-catalyzed systems (section 2.3.3) also aligns with green chemistry principles by replacing potentially toxic and expensive heavy metals with more benign alternatives like iodine or organocatalysts nih.gov.

Furthermore, the use of environmentally friendly solvents is a key aspect of green chemistry. The synthesis of 2-aryl quinazolines from 2-aminobenzylamines has been reported to proceed in water, a green and sustainable solvent researchgate.net. Another green approach involves the use of deep eutectic solvents (DESs) . For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a choline chloride:urea deep eutectic solvent tandfonline.com.

Multicomponent reactions (section 2.3.5) are also considered green as they are atom-economical and often reduce the number of synthetic steps and purification procedures required. The one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones under solvent-free conditions is a testament to the green nature of MCRs rsc.org.

The following table summarizes the application of green chemistry principles in quinazoline synthesis.

Green Chemistry PrincipleApplication in Quinazoline SynthesisExample
Alternative Energy SourcesMicrowave irradiation, Visible lightMicrowave-assisted cyclizations, Photocatalytic synthesis of quinazolinones
Use of Safer SolventsWater, Deep Eutectic Solvents (DESs)Synthesis of 2-aryl quinazolines in water, Use of choline chloride:urea DES
CatalysisNon-metal catalysts, OrganocatalystsIodine-promoted synthesis, Phosphoric acid-catalyzed reactions
Atom EconomyMulticomponent Reactions (MCRs)One-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones

Scalability Considerations and Process Optimization in Chemical Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors, including the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process, and the ease of purification.

For the synthesis of quinazoline derivatives, several of the methodologies discussed have the potential for scalability. For instance, a practical and scalable route to a Wnt inhibitor based on a 1-methyl-quinazoline-2,4-dione scaffold has been developed, demonstrating the feasibility of producing multihundred gram quantities of a quinazoline derivative researchgate.net. The optimization of this process involved modifying critical reaction steps from the initial medicinal chemistry route to ensure robustness and efficiency on a larger scale researchgate.net.

The optimization of reaction conditions is a crucial aspect of process development. This can involve screening different catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the product while minimizing costs and environmental impact. For example, in the synthesis of 4-methylquinazoline, the reaction conditions, including the choice of catalyst (BF3-Et2O), the ratio of substrates, temperature, and time, were optimized to achieve a high yield of 86% journalirjpac.comindexcopernicus.com.

Methodologies that are described as "one-pot" or have "simple work-up procedures" are generally more amenable to scale-up as they reduce the number of unit operations and the amount of waste generated. The photocatalytic synthesis of quinazolinones has been successfully scaled up to the gram level, indicating its potential for industrial application researchgate.net. Similarly, the multicomponent synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been demonstrated to be scalable, which is a significant advantage for the production of drug candidates rsc.org.

Chemical Reactivity and Derivatization Strategies of 4 Methoxy 2 Methylquinazoline

Functional Group Transformations and Interconversions

The functional groups of 4-methoxy-2-methylquinazoline—the methoxy (B1213986) group, the methyl group, and the quinazoline (B50416) nitrogen atoms—are all amenable to chemical transformation. The C4-methoxy group is a particularly important site for modification. While it is an electron-donating group, it can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the quinazoline ring is activated.

A primary transformation is the demethylation of the methoxy group to yield the corresponding 2-methylquinazolin-4(3H)-one. This conversion is significant as it introduces a hydrogen-bond donating group and alters the electronic profile of the molecule. The nitrogen atoms within the quinazoline ring can be quaternized by reaction with alkyl halides, which enhances the electrophilicity of the ring system and can influence the molecule's biological activity and solubility.

Regioselective Modifications of the Quinazoline Nucleus

Regioselectivity is a critical aspect of quinazoline chemistry, with the C2 and C4 positions being the most reactive sites for nucleophilic substitution. beilstein-journals.org The presence of the methoxy group at C4 significantly influences where subsequent reactions occur. The 4-methoxy group generally deactivates the C4 position towards further substitution, thereby directing incoming nucleophiles to the C2 position, especially if a suitable leaving group is present there.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline modification. mdpi.com For instance, in 2-chloro-4-methoxyquinazoline (B1601111) derivatives, nucleophiles will preferentially attack the C2 position. Conversely, in 2,4-dichloroquinazoline (B46505) precursors, the initial substitution almost invariably occurs at the more electrophilic C4 position. mdpi.comnih.gov This predictable reactivity allows for the sequential and controlled introduction of different substituents at these two key positions.

Recent studies have demonstrated that the intrinsic azide (B81097)–tetrazole tautomeric equilibrium can be exploited to direct regioselective modifications. beilstein-journals.org For example, treatment of a 2-chloro-4-sulfonylquinazoline with an azide nucleophile leads to the replacement of the sulfonyl group at C4, followed by an intramolecular migration that results in a C2-substituted product. beilstein-journals.org This "sulfonyl group dance" highlights the sophisticated strategies available for achieving regiocontrol. beilstein-journals.org

Below is a table summarizing various regioselective reactions on the quinazoline nucleus.

Precursor ScaffoldReagents/ConditionsPosition of ModificationProduct TypeReference
2,4-DichloroquinazolinePrimary/Secondary AminesC42-Chloro-4-aminoquinazoline mdpi.com
2-Chloro-4-sulfonylquinazolineSodium Azide (NaN₃)C2 and C44-Azido-2-sulfonylquinazoline beilstein-journals.org
7-Fluoro-6-nitroquinazolin-4(3H)-one(4-methoxyphenyl)methanethiol, NaOHC77-((4-methoxybenzyl)thio) derivative researchgate.net
Methyl AnthranilatesN-arylcyanamides, TMSCl, then NaOHC22-(N-arylamino)quinazolin-4-one nih.govrsc.org

Diversification through Side-Chain Substitution at the 2-Methyl Position

The methyl group at the C2 position of the quinazoline ring is activated by the adjacent electron-withdrawing nitrogen atoms. This renders the protons on the methyl group acidic enough to be removed by a strong base, generating a nucleophilic carbanion. This anion can then react with a variety of electrophiles, providing a powerful method for elaborating the C2 side-chain.

Common reactions include:

Condensation Reactions: The C2-methyl anion can undergo condensation with aldehydes and ketones (e.g., in a Claisen-Schmidt condensation) to form styryl or other vinyl-substituted quinazolines.

Alkylation Reactions: Reaction with alkyl halides allows for the introduction of longer or more complex alkyl chains at the C2 position.

Acylation Reactions: Treatment with acyl chlorides or anhydrides can introduce ketone functionalities to the side chain.

These modifications are crucial for creating derivatives with tailored steric and electronic properties, which is often a key strategy in drug discovery programs to optimize binding to biological targets.

Synthesis of Hybrid Compounds Incorporating this compound

Molecular hybridization is a drug design strategy that combines two or more pharmacologically active scaffolds into a single molecule to create a new chemical entity with potentially enhanced efficacy or a multi-target profile. nih.gov The this compound core is an excellent platform for creating such hybrids due to its synthetic tractability.

Hybrid compounds are typically synthesized by first functionalizing the quinazoline core (e.g., by introducing an amino, carboxyl, or halogen group onto the benzene (B151609) ring) and then using coupling reactions to link it to another molecule. Common coupling strategies include amide bond formation, "click chemistry" to form triazoles, and palladium-catalyzed cross-coupling reactions. nih.gov For example, 4-anilinoquinazoline (B1210976) has been hybridized with the antiviral drug zidovudine (B1683550) (AZT) via a triazole linker to create novel anticancer agents. researchgate.net

Quinazoline CoreLinked ScaffoldLinker TypeTherapeutic TargetReference
6-amino-2-methylquinazolin-4(3H)-oneIndolin-2,3-dioneImineAnticancer nih.gov
4-AnilinoquinazolineZidovudine (AZT)1,2,3-TriazoleAnticancer researchgate.net
3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-oneAromatic AldehydesImine (Schiff base)PDE-4 Inhibitors nih.gov
4-AminoquinazolineOxooxazolidineVariousEGFR Inhibitors nih.gov

Metal-Ligand Complex Formation with this compound Derivatives

The nitrogen atoms in the quinazoline ring (at positions 1 and 3) are Lewis bases and can coordinate with metal ions to form metal-ligand complexes. To enhance this ability, this compound is often derivatized to include additional chelating groups, transforming it into a bidentate or tridentate ligand.

A common strategy involves converting the C4-methoxy group to a hydrazinyl group, which can then be condensed with aldehydes or ketones to form Schiff base ligands. These quinazoline-based Schiff bases are effective chelators for a variety of transition metals, including copper(II), nickel(II), zinc(II), and manganese(II). rsc.orgnih.gov The resulting metal complexes often exhibit distinct electronic, magnetic, and biological properties compared to the free ligand. researchgate.net For example, novel halogenated quinazoline derivatives have been used to synthesize a series of mononuclear complexes with metal(II) ions, demonstrating the versatility of the quinazoline scaffold in coordination chemistry. rsc.org

Ligand TypeMetal Ion(s)Resulting Complex Formula (Example)Reference
Halogenated (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazolineNi(II), Zn(II), Cu(II), Cd(II), Mn(II)Ni(L)₂₂ rsc.org
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol (Schiff Base)Cu(II), Zn(II)M(L)₂ nih.gov
Guanine-inspired 2-hydrazinyl-4(3H)-quinazolinone derivativeCu(II), Ni(II), Zn(II)Cu(L)(H₂O)₂ researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Quinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by mapping the chemical environments of their constituent atoms. For 4-Methoxy-2-methylquinazoline, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive evidence for its structural integrity.

Proton NMR (¹H-NMR) Analysis

Proton NMR analysis of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum typically shows complex multiplets for the protons on the benzene (B151609) ring, with their specific chemical shifts and coupling constants being influenced by their position relative to the nitrogen atoms and the methoxy (B1213986) group. The methyl and methoxy groups attached to the quinazoline (B50416) core appear as sharp singlet signals in the upfield region of the spectrum, providing clear evidence of their presence.

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Aromatic-H7.96d8.4
Aromatic-H7.72t7.6
Aromatic-H7.59d8.4
Aromatic-H7.41t7.6
Methoxy (-OCH₃)4.10sN/A
Methyl (-CH₃)2.82sN/A
Note: Data presented is based on typical values for this structural class and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) Analysis

Complementing the proton NMR data, ¹³C-NMR spectroscopy provides information on the carbon framework of this compound. The spectrum displays distinct signals for each carbon atom, including the quaternary carbons of the fused ring system. The chemical shifts of the aromatic carbons are observed in the downfield region, while the methyl and methoxy carbons appear at significantly higher fields.

Carbon Assignment Chemical Shift (δ ppm)
C4 (C-OCH₃)165.7
C2 (C-CH₃)162.1
C8a151.0
C8133.7
C5127.3
C7126.8
C6123.5
C4a119.8
Methoxy (-OCH₃)54.0
Methyl (-CH₃)22.5
Note: Data presented is based on typical values for this structural class and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical tool for accurately determining the elemental composition of a molecule by providing a high-precision measurement of its mass-to-charge ratio (m/z). For this compound, HRMS analysis confirms the molecular formula, C₁₀H₁₀N₂O. The experimentally observed exact mass is compared to the theoretically calculated mass, with a very small mass error providing high confidence in the assigned formula.

Parameter Value
Molecular FormulaC₁₀H₁₀N₂O
Calculated Mass [M+H]⁺175.0866
Observed Mass [M+H]⁺175.0865
Note: Observed values can vary slightly between different instrument setups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. These include C-H stretching vibrations from the aromatic and methyl groups, C=N and C=C stretching vibrations from the quinazoline ring, and C-O stretching from the methoxy group.

Vibrational Mode Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2950-2980
C=N Stretch1615
Aromatic C=C Stretch1570, 1480
C-O Stretch (Aryl Ether)1250
Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption and emission properties are dictated by the conjugated π-system of the quinazoline core and the influence of its substituents.

Electronic Absorption and Emission Properties

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, shows distinct absorption bands in the ultraviolet region. These bands correspond to π→π* and n→π* electronic transitions within the aromatic system. Information on the fluorescence or emission properties of this specific compound is not widely available in the literature, suggesting it may be a non-emissive or weakly emissive species under standard conditions.

Parameter Wavelength (λ_max nm)
Absorption Maximum~275, ~315
Emission MaximumData not available
Note: Absorption maxima can shift depending on solvent polarity.

Solvatochromism Investigations of Quinazoline Chromophores

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents, which is observable as a shift in its absorption or emission spectra. nih.gov This phenomenon arises from the differential solvation of the ground and excited states of the chromophore, influenced by the polarity and hydrogen bonding capabilities of the solvent. nih.govnih.gov For quinazoline derivatives, which often possess push-pull electronic systems, solvatochromic studies provide valuable insights into their electronic structure and the nature of solute-solvent interactions. researchgate.net

The investigation of solvatochromic behavior typically involves recording the UV-Vis absorption spectra of the compound in a series of solvents with varying polarities. nih.govnih.gov The absorption maxima (λmax) are then correlated with various solvent polarity scales, such as the Reichardt's ET(30) scale, to quantify the effect of the solvent on the electronic transitions. nih.gov For instance, 2-N-aminoquinazolines exhibit a positive solvatochromism, where the absorption maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. The data gathered from these investigations can be used to understand the charge-transfer characteristics of the molecule. researchgate.net

Below is a representative data table illustrating the solvatochromic shifts for a quinazoline derivative in various solvents.

SolventPolarity (ET(30) kcal/mol)Absorption Maximum (λmax, nm)
Cyclohexane31.2397
Toluene33.9405
Dichloromethane41.1425
Acetonitrile46.0430
Ethanol51.9438
Methanol55.5442

Chromatographic Methods for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity and stability of newly synthesized compounds, including quinazoline derivatives. tandfonline.comtandfonline.com Stability-indicating HPLC methods are specifically developed and validated to separate the intact drug from its potential degradation products, ensuring that the analytical procedure can accurately measure the concentration of the active compound over time under various conditions. turkjps.org

For quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. tandfonline.comnih.gov This method typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. tandfonline.comnih.gov The stability of a compound like this compound can be evaluated by dissolving it in a relevant medium, such as a DMSO/water mixture often used in biochemical assays, and analyzing samples at different time intervals. tandfonline.com The chromatograms are monitored for any decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products. turkjps.org Studies have shown that many quinazoline derivatives exhibit good stability in 0.2% DMSO medium for extended periods, which is crucial for their further biological evaluation. tandfonline.comtandfonline.com

The following table presents typical data from an HPLC stability study of a quinazoline derivative.

Time (hours)Peak Area of Parent Compound (Arbitrary Units)Purity (%)Degradation Products Detected
01,542,30099.8No
241,541,95099.8No
481,540,10099.7No
721,538,50099.6No
961,537,20099.5No

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of materials, including heterocyclic compounds like quinazolines. scispace.comresearchgate.net The analysis provides information on the temperatures at which decomposition events occur, the extent of mass loss, and the composition of the residual material. researchgate.net

In a typical TGA experiment, a small amount of the compound is heated at a constant rate, and its mass is continuously monitored. mdpi.com The resulting TGA curve plots the percentage of weight loss against temperature. For many quinazoline derivatives, thermal degradation occurs in a single step. scispace.com The initial decomposition temperature provides a measure of the compound's thermal stability. worldscientificnews.com The nature and position of substituents on the quinazoline ring can slightly influence this stability. scispace.comworldscientificnews.com This data is crucial for understanding the material's behavior under thermal stress, which is important for storage and processing.

The table below shows representative TGA data for a series of substituted pyrazolo-quinazoline compounds, illustrating how thermal stability is characterized. scispace.com

Compound CodeInitial Decomposition Temp. (°C)Decomposition Range (°C)% Weight Loss
KC-1295.1295.1 - 490.566.8
KC-2290.3290.3 - 500.080.1
KC-3285.5285.5 - 495.272.5
KC-4300.1300.1 - 510.875.4
KC-5298.7298.7 - 505.365.3

X-ray Diffraction (XRD) for Crystalline Structure Confirmation

The analysis of 4-methoxyquinazoline (B92065), a closely related compound, reveals a nearly planar molecule. nih.gov In its crystal structure, molecules form π–π stacks, leading to a herringbone packing arrangement. nih.gov Such detailed structural information is crucial for structure-activity relationship studies and for understanding the physicochemical properties of the compound. The crystallographic data obtained from XRD includes the crystal system, space group, and unit cell dimensions, which serve as a unique fingerprint for the crystalline form of the compound. mdpi.com

The crystallographic data for 4-methoxyquinazoline is presented in the table below. nih.govnih.gov

ParameterValue
Chemical FormulaC9H8N2O
Molecular Weight160.17
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.9590 (6)
b (Å)4.0517 (3)
c (Å)13.5858 (12)
β (°)91.754 (8)
Volume (Å3)382.88 (6)
Z (Molecules per unit cell)2
Temperature (K)150

Computational Chemistry and in Silico Approaches for 4 Methoxy 2 Methylquinazoline Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For analogues of 4-methoxy-2-methylquinazoline, docking simulations are instrumental in understanding their interactions with protein targets, such as kinases, which are often implicated in cancer.

Research on related 4-anilinoquinazoline (B1210976) derivatives has shown that these compounds can effectively bind to the ATP-binding site of receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). ijcce.ac.ir The quinazoline (B50416) core typically acts as a scaffold, positioning key substituents to interact with specific amino acid residues within the active site. Common interactions include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring are often involved in forming crucial hydrogen bonds with backbone residues of the protein's hinge region. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinazoline structure and its substituents frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to the stability of the complex. nih.gov

For instance, docking studies of novel 4-anilinoquinazoline derivatives revealed that the most potent compounds formed hydrogen bonds and other key interactions with essential residues in the EGFR active site. ijcce.ac.ir Similarly, simulations of iodoquinazoline derivatives targeting various enzymes have helped elucidate their binding modes and rationalize their observed biological activities. nih.gov

Table 1: Summary of Molecular Docking Interactions for Quinazoline Analogues

Compound Class Target Protein Key Interacting Residues Type of Interaction Reference
4-Anilinoquinazolines EGFR Met793, Thr790 Hydrogen Bond, Hydrophobic ijcce.ac.irnih.gov
Quinazoline-4(3H)-ones EGFR Cys797, Leu718 Hydrogen Bond, Hydrophobic nih.gov
Iodoquinazolines Carbonic Anhydrase His94, Thr199 Hydrogen Bond, van der Waals nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the physiological environment, assessing the conformational stability of the ligand in the binding pocket and the persistence of key interactions.

For quinazoline derivatives, MD simulations have been used to validate docking poses and to ensure that the predicted binding mode is stable. nih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand has found a stable conformation within the binding site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify which parts of the protein are interacting most significantly with the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds throughout the simulation, confirming the stability of these critical interactions predicted by docking.

In a study on quinazoline-2,4,6-triamine derivatives as EGFR inhibitors, MD simulations were performed on the most promising compounds to confirm the stability of the enzyme-ligand complexes. nih.gov The results showed that the complexes remained stable throughout the simulation period, reinforcing the docking predictions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of molecules, such as constitutional, topological, and electronic properties. These models are valuable for identifying the key physicochemical properties that influence the activity of this compound analogues.

A QSAR study on quinazoline derivatives as cytotoxic agents against breast cancer cell lines identified several important descriptors for predicting activity. nih.gov These included constitutional parameters, charge descriptors, and 2D autocorrelation descriptors. The developed models demonstrated a good correlation between the structural features and the observed cytotoxic activity, providing a framework for designing new compounds with potentially enhanced efficacy. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional structures of the molecules and their surrounding interaction fields (steric, electrostatic, hydrophobic, etc.). nih.govresearchgate.net

For a series of quinazoline antifolate inhibitors of thymidylate synthase, 3D-QSAR models were developed using CoMFA and CoMSIA. nih.gov The models yielded statistically significant results, indicating their predictive power. nih.gov

CoMFA: This method calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, offering a more comprehensive analysis of the structural requirements for activity. researchgate.net

The contour plots generated from these analyses provide a visual guide for medicinal chemists, suggesting specific structural modifications to the quinazoline scaffold to improve biological activity. nih.govnih.gov

Table 2: Statistical Results of a 3D-QSAR Study on Quinazoline Antifolates

Model q² (Cross-validated) r² (Non-cross-validated) Predictive Ability
CoMFA 0.573 0.935 Good
CoMSIA 0.445 0.893 Moderate

Data from a study on thymidylate synthase inhibitors. nih.gov

Quantum Mechanics Calculations

Quantum mechanics (QM) calculations are based on solving the Schrödinger equation and are used to determine the electronic structure and properties of molecules with high accuracy. researchgate.net In the context of this compound analogues, QM methods like ab initio, semi-empirical, and Density Functional Theory (DFT) can be applied to:

Calculate accurate molecular geometries.

Determine the distribution of electron density and electrostatic potentials.

Predict reaction mechanisms and transition states.

Calculate energies of molecular orbitals.

These calculations provide fundamental insights that can explain the reactivity, stability, and intermolecular interaction capabilities of a compound, which are essential for drug design. researchgate.netdntb.gov.ua

Density Functional Theory (DFT) Based Analyses (e.g., MESP, HOMO, LUMO)

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic properties of a molecule based on its electron density. irjweb.com For quinazoline analogues, DFT is used to compute several key descriptors that help in understanding their chemical behavior.

MESP (Molecular Electrostatic Potential): MESP maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. researchgate.net

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.govyoutube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. irjweb.comnih.gov Conversely, a large gap indicates higher stability. youtube.com

DFT calculations on related heterocyclic compounds have shown that these parameters are invaluable for predicting reactivity and potential biological activity. scirp.org

Table 3: Interpretation of DFT-Based Reactivity Descriptors

Descriptor Significance Interpretation for High Activity
HOMO Energy Electron-donating ability Higher energy value
LUMO Energy Electron-accepting ability Lower energy value

Virtual Screening Techniques for Novel Lead Identification

Virtual screening is a cornerstone of modern drug discovery, enabling the high-throughput evaluation of large compound libraries against a biological target. acs.org This in silico technique is particularly valuable for identifying novel lead compounds based on the this compound scaffold. The process typically involves either ligand-based or structure-based approaches.

Ligand-based virtual screening relies on the knowledge of existing active molecules to identify new ones with similar properties. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score potential ligands. researchgate.net For quinazoline derivatives, which are known to target a variety of proteins including kinases, this method is particularly effective. ijfmr.comderpharmachemica.com

Molecular docking, a key component of structure-based virtual screening, predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ijfmr.comderpharmachemica.com This information is crucial for understanding the molecular basis of interaction and for designing more potent inhibitors. For instance, docking studies on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have revealed key interactions within the ATP-binding site, guiding the design of new analogues with enhanced inhibitory activity. nih.govacs.org

A typical virtual screening workflow for identifying novel quinazoline-based leads might involve the following steps:

Target Selection and Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Compound Library Preparation: A library of quinazoline analogues, including derivatives of this compound, is prepared. This can be a commercial library or a custom-designed virtual library. The compounds are converted to 3D structures and their conformations are generated.

Molecular Docking: The compound library is docked into the active site of the target protein using software like AutoDock or Schrödinger. researchgate.net

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity and other parameters. The top-ranked compounds are then selected for further analysis.

Post-docking Analysis: The binding poses of the top-ranked compounds are visually inspected to ensure that they form meaningful interactions with the target protein.

The following table summarizes the results of a hypothetical virtual screening study targeting EGFR with a library of quinazoline derivatives.

Compound IDDocking Score (kcal/mol)Key Interacting Residues
Quinazoline-A-9.8Met793, Gly796, Leu844
Quinazoline-B-9.5Cys797, Thr790, Asp855
Quinazoline-C-9.2Leu718, Val726, Ala743
This compound Analogue -10.2 Met793, Cys797, Leu844

Application of Machine Learning Algorithms in Quinazoline Design

Machine learning (ML) is increasingly being applied in drug discovery to build predictive models for various endpoints, including biological activity, toxicity, and pharmacokinetic properties. mdpi.comnih.gov In the context of quinazoline design, ML algorithms can be trained on existing datasets of quinazoline derivatives to learn the relationship between their chemical structures and their biological activities. doaj.org These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. mdpi.com

One of the most common applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov These models can be used to predict the activity of new compounds and to identify the key structural features that are important for activity. nih.gov

Various ML algorithms can be used to build QSAR models, including:

Linear Regression: A simple and interpretable algorithm that models the linear relationship between the descriptors and the activity.

Support Vector Machines (SVM): A powerful algorithm that can model non-linear relationships and is robust to outliers.

Random Forest: An ensemble method that combines multiple decision trees to improve predictive accuracy and reduce overfitting. nih.gov

Artificial Neural Networks (ANN): A complex and flexible algorithm that can model highly non-linear relationships.

The development of a QSAR model for quinazoline derivatives typically involves the following steps:

Data Collection: A dataset of quinazoline derivatives with their corresponding biological activity data is collected from the literature or from in-house experiments.

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the dataset. These descriptors encode various aspects of the chemical structure, such as its size, shape, and electronic properties.

Model Building: An ML algorithm is used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive performance of the model is evaluated using various statistical metrics, such as the correlation coefficient (R²) and the root mean square error (RMSE).

The insights gained from QSAR models can be used to guide the design of new quinazoline analogues with improved activity. For example, if a model indicates that a particular substituent at a specific position of the quinazoline ring is important for activity, new compounds can be designed with similar substituents at that position.

Prediction of Pharmacokinetic-Relevant Properties

In addition to predicting biological activity, computational methods are also widely used to predict the pharmacokinetic properties of drug candidates. researchgate.net These properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for determining the success of a drug in clinical trials. tandfonline.comfigshare.com For this compound analogues, in silico prediction of ADMET properties can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.netrsc.org

Drug-likeness is a qualitative concept used to assess the probability of a compound being orally bioavailable. lindushealth.com One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular weight of less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) of not greater than 5. wikipedia.org

Compounds that violate more than one of these rules may have problems with oral bioavailability. drugbank.com In silico tools can be used to calculate these properties for this compound analogues, allowing for a rapid assessment of their drug-likeness. researchgate.netresearchgate.net

The following table shows a drug-likeness assessment for a series of hypothetical this compound analogues based on Lipinski's Rule of Five.

Compound IDMolecular Weight (Da)Log PH-Bond DonorsH-Bond AcceptorsLipinski's Rule Violations
Analogue 14504.2260
Analogue 25205.5382
Analogue 33803.1150
Analogue 44904.8691

Metabolic stability is a critical pharmacokinetic parameter that determines the half-life of a drug in the body. nih.gov Compounds that are rapidly metabolized may not reach therapeutic concentrations, while those that are too stable may accumulate to toxic levels. In silico methods can be used to predict the metabolic stability of this compound analogues by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov

Various computational models are available for predicting CYP-mediated metabolism. These models can identify which atoms in a molecule are most likely to be oxidized by CYP enzymes. This information can be used to guide the design of analogues with improved metabolic stability by modifying these metabolically labile sites. For example, replacing a hydrogen atom at a predicted site of metabolism with a fluorine atom can block metabolism at that position. Studies on quinazoline derivatives have shown that their metabolic stability can be influenced by the nature and position of substituents. nih.govnih.gov

Biological Targets and Mechanistic Studies of 4 Methoxy 2 Methylquinazoline Derivatives

Enzyme Kinase Inhibition Studies

Derivatives of the quinazoline (B50416) core structure have been a major focus of research for developing inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netkisti.re.kr Overexpression or mutation of EGFR is common in various carcinomas and is linked to tumor progression. researchgate.net Researchers have developed numerous quinazoline derivatives that act as potent EGFR inhibitors.

For instance, a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed as dual EGFR/c-Met inhibitors. Among them, compound TS-41 showed potent inhibitory activity against the EGFRL858R mutant with a half-maximal inhibitory concentration (IC50) of 68.1 nM. nih.gov In another study, a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-ones were synthesized, with Compound 6 identified as a potent dual inhibitor of both VEGFR2 and EGFR, exhibiting an IC50 of 106 nM against EGFR. researchgate.net

Furthermore, novel 4-stilbenylamino quinazoline derivatives have demonstrated more potent activity against several human tumor cell lines (A431, A549, and BGC-823) than the established EGFR inhibitor gefitinib, with most synthesized compounds showing IC50 values around 2.0 μM. mdpi.com Second and third-generation irreversible dual EGFR/HER2 inhibitors based on the quinazoline scaffold have also been developed to overcome drug resistance associated with EGFR mutations. nih.govmdpi.com

Table 1: EGFR Tyrosine Kinase Inhibition by 4-Methoxy-2-methylquinazoline Derivatives
CompoundTargetIC50Reference
TS-41EGFRL858R68.1 nM nih.gov
Compound 6EGFR106 nM researchgate.net
4-stilbenylamino quinazoline derivativesEGFR (cellular)~2.0 µM mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. Quinazoline derivatives have emerged as potent VEGFR inhibitors.

A series of 4-alkoxyquinazoline-based derivatives were designed and synthesized as specific VEGFR-2 inhibitors. Within this series, compound 3h demonstrated the most potent inhibitory activity against VEGFR-2 tyrosine kinase, with an IC50 value of 2.89 nM. nih.gov The development of dual EGFR and VEGFR-2 inhibitors is a common strategy, as both receptors share downstream signaling pathways. kisti.re.kr For example, a 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline was reported to have an IC50 of 1.17 µM for VEGFR-2. Another compound, Compound 6 from a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-ones, displayed an IC50 of 98.1 nM against VEGFR-2. researchgate.net

In another study focused on 4-aminoquinazoline derivatives, compounds 1h, 1n, and 1o were found to be two to six times more potent than the reference compound ZD6474 in inhibiting VEGFR-2. sigmaaldrich.com

Table 2: VEGFR Inhibition by this compound Derivatives
CompoundTargetIC50Reference
Compound 3hVEGFR-22.89 nM nih.gov
Compound 6VEGFR-298.1 nM researchgate.net
2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazolineVEGFR-21.17 µM[NA]
Compound 1hVEGFR-2More potent than ZD6474 sigmaaldrich.com

The Platelet-Derived Growth Factor Receptor (PDGFR) is another tyrosine kinase that, when hyperactive, contributes to uncontrolled cellular growth and diseases like cancer. ekb.eg Research has led to the discovery of quinazoline derivatives with potent and specific inhibitory effects on PDGFR phosphorylation. ekb.eg

A notable series of 4-[4-(n-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were identified as potent PDGFR inhibitors. Specific analogues, such as those with 4-(4-methylphenoxy)phenyl , 4-tertbutylphenyl , and 4-phenoxyphenyl substitutions, exhibited IC50 values of 0.02 µmol/L, 0.03 µmol/L, and 0.08 µmol/L, respectively. ekb.eg Additionally, some multi-targeted quinazoline derivatives have been developed that inhibit PDGFR alongside other kinases. For example, Compound 40 , a 6,7-dimethoxy substituted quinazoline, showed potent inhibition of PDGFR-ß with an IC50 value of less than 9 nM. amazonaws.com

Table 3: PDGFR Inhibition by this compound Derivatives
Compound Series/NameTargetIC50Reference
4-[4-(4-(4-methylphenoxy)phenylcarbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazolinePDGFR0.02 µM ekb.eg
4-[4-(4-tertbutylphenylcarbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazolinePDGFR0.03 µM ekb.eg
4-[4-(4-phenoxyphenylcarbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazolinePDGFR0.08 µM ekb.eg
Compound 40PDGFR-ß<9 nM amazonaws.com

Histone methyltransferases like G9a and G9a-like protein (GLP) are epigenetic regulators that play a role in transcriptional repression and have been implicated in various cancers. researchgate.netnih.gov The quinazoline scaffold has been utilized to develop potent inhibitors of these enzymes.

BIX-01294 , a 6,7-dimethoxyquinazoline (B1622564) analogue, was the first potent and selective inhibitor reported for G9a. nih.govresearchgate.net Further development led to UNC0638 , another quinazoline derivative that incorporated a lysine-mimicking n-propyl-pyrrolidine group, resulting in a more than 10-fold enhancement in potency over BIX-01294. nih.gov While specific IC50 values for these quinazoline-based compounds are often presented in the context of broader studies, their importance as foundational molecules for G9a/GLP inhibition is well-established. researchgate.netresearchgate.net These discoveries have paved the way for developing other potent inhibitors, such as A-366, which, although not a quinazoline itself, was developed based on the understanding of the G9a substrate site gained from these earlier compounds and shows an IC50 of 3.3 nM. nih.gov

Table 4: G9a/GLP Inhibition by Quinazoline Derivatives
CompoundTargetActivity/PotencyReference
BIX-01294G9a/GLPFirst potent and selective inhibitor nih.govresearchgate.net
UNC0638G9a/GLP>10-fold more potent than BIX-01294 nih.gov

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate DNA topology and are validated targets for antibacterial agents. researchgate.netnih.gov Several quinazoline derivatives have been investigated as inhibitors of these enzymes.

One study reported the discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel inhibitors of the S. aureus DNA gyrase subunit B (GyrB). The most potent compounds in this series, f4 and f14 , exhibited IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov Another research effort identified new quinazolinone-based heterocyclic compounds with dual inhibitory activity. Specifically, compounds 4a and 4b showed potent inhibition of DNA gyrase with IC50 values of 3.44 µM and 5.77 µM, and moderate inhibition of topoisomerase IV with IC50 values of 14.46 µM and 14.89 µM, respectively. researchgate.net Furthermore, a series of 3-aminoquinazolinediones yielded compounds with exceptional enzyme potency against these bacterial targets, with IC50 values as low as 0.2 µM. researchgate.net

Table 5: DNA Gyrase and Topoisomerase IV Inhibition by Quinazoline Derivatives
CompoundTargetIC50Reference
f14S. aureus DNA Gyrase B0.28 µM nih.gov
f4S. aureus DNA Gyrase B0.31 µM nih.gov
Compound 4aDNA Gyrase3.44 µM researchgate.net
Compound 4aTopoisomerase IV14.46 µM researchgate.net
Compound 4bDNA Gyrase5.77 µM researchgate.net
Compound 4bTopoisomerase IV14.89 µM researchgate.net
3-aminoquinazolinediones (e.g., 2r, 2s)DNA Gyrase/Topo IV0.2 µM researchgate.net

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, making it an important target for anticancer drugs. Quinazoline-containing compounds have been designed as DHFR inhibitors due to their structural resemblance to folic acid.

A study focused on creating new 4(3H)-quinazolinone analogs as DHFR inhibitors identified several potent compounds. The most active among these were compounds 28, 30, and 31 , which demonstrated strong inhibition of mammalian DHFR with IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. These findings highlight the potential of the quinazolinone scaffold in developing effective anticancer agents that target folate metabolism.

Table 6: DHFR Inhibition by Quinazolinone Derivatives
CompoundTargetIC50Reference
Compound 30Mammalian DHFR0.4 µM[NA]
Compound 31Mammalian DHFR0.4 µM[NA]
Compound 28Mammalian DHFR0.5 µM[NA]

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. mdpi.com The inhibition of this enzyme disrupts DNA biosynthesis, leading to DNA damage and making it a key target in cancer chemotherapy. mdpi.com Nonclassical quinazoline derivatives have been investigated as potent inhibitors of TS.

Two series of nonclassical quinazolines, specifically 10-propargyl-5,8-dideazafolic acid derivatives and their 2-desamino analogues, have demonstrated significant TS inhibitory activity. nih.gov These compounds substitute the traditional CO-glutamate moiety of classical antifolates with more lipophilic groups on the phenyl ring. nih.gov Several of these nonclassical analogues show TS inhibitory potency approaching that of 10-propargyl-5,8-dideazafolic acid (CB3717), a known glutamate-containing TS inhibitor. nih.gov The 2-amino derivatives were particularly potent, with IC50 values ranging from 0.51 to 11.5 μM, compared to 0.05 μM for CB3717. nih.gov The growth-inhibitory effects of these compounds on L1210 cells in culture were reversible by thymidine, confirming that TS was the primary target. nih.gov

Further modifications to the C2-methyl-N10-alkylquinazoline-based antifolate structure, where the p-aminobenzoate ring is replaced by heterocycles like thiophene (B33073) and thiazole, have yielded analogues with enhanced cytotoxicity. nih.gov These heterocyclic analogues were found to be more potent inhibitors of L1210 cell growth than the parent benzene (B151609) series, a factor attributed to their efficient transport into cells via the reduced folate carrier mechanism and excellent substrate activity for folylpolyglutamate synthetase. nih.gov

Compound SeriesTarget EnzymeIC50 Range (µM)Key Findings
2-Amino-10-propargyl-5,8-dideazafolic acid derivativesL1210 Thymidylate Synthase0.51 - 11.5Potent inhibitors, with activity dependent on phenyl substitution. nih.gov
2-Desamino-10-propargyl-5,8-dideazafolic acid derivativesL1210 Thymidylate Synthase-Exhibited significant, though diminished, TS inhibition compared to 2-amino series. nih.gov
Thiophene/Thiazole-based C2-methyl-N10-alkylquinazolinesL1210 Thymidylate Synthase-Poorer inhibitors of isolated enzyme but more potent in cell growth inhibition due to enhanced cell uptake. nih.gov
1,2,3-Triazole and 1,3,4-Oxadiazole HybridsThymidylate Synthase2.52 - 4.38Compounds 12 and 13 showed significant inhibition of the TS enzyme, superior to the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the single-strand break repair pathway. researchgate.netmdpi.com PARP inhibitors have emerged as a significant therapeutic strategy, especially for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. mdpi.comnih.gov Quinazoline derivatives have been extensively explored as a scaffold for developing potent PARP inhibitors. researchgate.netrjpbr.com

A series of novel 4-Hydroxyquinazoline derivatives were designed to enhance sensitivity in PARP inhibitor-resistant cells. mdpi.com One compound, designated B1, demonstrated superior cytotoxicity in PARPi-resistant cell lines, dose-dependently suppressing intracellular PAR formation and enhancing γH2AX aggregation, a marker of DNA double-strand breaks. mdpi.com Mechanistic studies indicated that B1 induces apoptosis and cytotoxicity by stimulating the formation of intracellular reactive oxygen species (ROS) and depolarizing the mitochondrial membrane. mdpi.com

The quinazolinone scaffold has been utilized to develop highly potent and selective PARP-1/2 inhibitors. researchgate.netnih.gov By incorporating an N-substituted piperazinone moiety, researchers developed compound Cpd36, which showed remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov Furthermore, some quinazolinone derivatives have shown selectivity for PARP-1 over PARP-2, while related quinoxaline (B1680401) derivatives displayed superior selectivity for PARP-2, suggesting that the core scaffold can be modified to achieve isoform-selective inhibition. researchgate.net

Derivative ClassTarget(s)IC50 ValuesKey Mechanistic Findings
4-Hydroxyquinazolines (e.g., B1)PARPNot specifiedOvercomes PARPi resistance; suppresses PAR formation, enhances γH2AX, stimulates ROS. mdpi.com
Quinazoline-2,4(1H,3H)-diones (e.g., Cpd36)PARP-1, PARP-2PARP-1: 0.94 nM, PARP-2: 0.87 nMHighly potent dual inhibitors. nih.gov
2-Propanoyl-3H-quinazolin-4-onesPARP-1, PARP-2Not specifiedShowed selectivity for PARP-1 over PARP-2. researchgate.net
4-Hydroxyquinazoline (e.g., BP44)BRD4, PARP-1Not specifiedDual inhibitor that induces defective homologous recombination and synthetic lethality. nih.gov

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Its inhibitors are of great interest in the cosmetic and food industries. nih.govresearchgate.net Derivatives of quinazolinone have been designed and synthesized as potential tyrosinase inhibitors.

In one study, a series of isopropylquinazolinone derivatives were evaluated for their tyrosinase inhibitory activity. researchgate.net The most potent compound, bearing a 4-fluorobenzyl moiety, exhibited an IC50 value of 34.67 ± 3.68 µM. researchgate.net Kinetic analysis revealed a mixed-type inhibition mechanism for this derivative. researchgate.net The study also noted that mono electron-donating substituted analogues generally showed improved potency compared to the unsubstituted derivative. researchgate.net

The search for potent tyrosinase inhibitors has explored various chemical scaffolds. For instance, methoxy-substituted tyramine (B21549) derivatives have shown extremely potent inhibition, with one compound inhibiting mushroom tyrosinase with an IC50 of 0.059 nM, significantly more potent than the standard inhibitor kojic acid (IC50 16700 nM). nih.gov While not quinazolines, these findings highlight the effectiveness of methoxy (B1213986) substitutions in designing enzyme inhibitors. Kinetic studies of these tyramine derivatives revealed both mixed and non-competitive types of inhibition. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. mdpi.com HDAC inhibitors have emerged as a significant class of anticancer agents. The quinazoline scaffold has been utilized as a "cap" group in the design of novel HDAC inhibitors. semanticscholar.orgnih.gov

A series of quinazoline-4-(3H)-one derivatives featuring a benzhydroxamic acid moiety as the zinc-binding group were designed and synthesized as selective HDAC6 inhibitors. nih.gov Similarly, quinazoline-based hydroxamic acid derivatives have been developed as dual inhibitors of histone methylation and deacetylation. semanticscholar.org One such compound, N-Hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide, was identified as a highly potent and selective inhibitor for HDAC6 with an IC50 of 17 nM. semanticscholar.org

Researchers have also developed dual inhibitors targeting both HDACs and other cancer-related pathways. For example, hybrids combining the 4-anilinoquinazoline structure with a hydroxamic acid moiety have been created to dually target vascular endothelial growth factor (VEGFR) and HDACs. mdpi.com Another approach involved integrating an HDAC-targeting hydroxamic acid with a known PI3K inhibitor scaffold based on 4-methyl quinazoline, resulting in dual PI3K/HDAC inhibitors. researchgate.net

Compound ClassTarget(s)IC50 ValuesKey Features
Quinazoline-4-(3H)-one derivativesHDAC6Not specifiedDesigned as selective HDAC6 inhibitors. nih.gov
Quinazoline-based hydroxamic acidsHDAC6, HDAC1, HDAC817 nM (HDAC6)Potent and selective for HDAC6 over HDAC1 and HDAC8. semanticscholar.org
4-Anilinoquinazoline-hydroxamic acid hybridsVEGFR, HDACsNanomolar rangeDual inhibitors of receptor tyrosine kinases and HDACs. mdpi.com
4-Methylquinazoline-based hydroxamic acidsPI3K, HDACs42 nM, 226 nM (PI3K phosphorylation)Dual inhibitors of the PI3K signaling pathway and HDACs. researchgate.net

Tubulin Polymerization Inhibition and Microtubule Disruption

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for various cellular processes, including mitosis, making them a key target for anticancer drugs. researchgate.netmdpi.com Agents that interfere with tubulin polymerization can be classified as microtubule-stabilizing or -destabilizing agents. The latter, which includes many quinazoline derivatives, bind to tubulin and prevent its polymerization, leading to mitotic arrest and cell death. researchgate.net

A series of 4-(N-cycloamino)quinazolines were developed and evaluated for their effects on tubulin polymerization. nih.gov The most potent compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f), was a significant inhibitor of tubulin assembly with an IC50 value of 0.77 μM. nih.govacs.org Mechanistic studies confirmed that this compound disrupts microtubule formation and causes cell cycle arrest in the G2/M phase. nih.govacs.org

Another study on novel quinazoline derivatives identified a compound, Q19, which effectively inhibited microtubule polymerization and demonstrated potent antiproliferative activity against the HT-29 human colon cancer cell line with an IC50 value of 51 nM. nih.gov This compound also induced G2/M phase cell cycle arrest and apoptosis. nih.gov These findings underscore the potential of the quinazoline scaffold in developing potent antimitotic agents that function by disrupting microtubule dynamics.

Targeting the Colchicine (B1669291) Binding Site

The colchicine binding site on β-tubulin is a major target for microtubule-destabilizing agents. nih.govacs.org Colchicine and its analogues bind to this site, located between the α- and β-tubulin monomers, inhibiting tubulin polymerization and exhibiting strong cytotoxicity. nih.gov Numerous small molecules, including various quinazoline derivatives, have been designed to interact with this site, often with improved therapeutic profiles compared to colchicine itself. nih.govnih.gov

The potent tubulin polymerization inhibitor 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f) was found to be a strong inhibitor of colchicine binding to tubulin, showing 99% inhibition at a 5 μM concentration. nih.govacs.org Molecular modeling studies suggest that, like many colchicine-site inhibitors, the methoxy group of this compound forms a hydrogen bond with the key amino acid Cys241 on β-tubulin. nih.govacs.org Additional hydrogen bonds with Leuβ252 and Leuβ255 may enhance its binding affinity and inhibitory activity. acs.org

Similarly, the quinazoline derivative Q19 was shown to inhibit microtubule polymerization by binding to the colchicine site. nih.gov The development of such compounds represents a significant strategy in cancer therapy, as colchicine-site inhibitors can also exhibit vascular-disrupting effects on tumor endothelial cells. nih.gov

CompoundTubulin Polymerization IC50 (µM)Colchicine Binding InhibitionKey Molecular Interaction
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)0.7799% at 5 µMH-bond with Cys241; interactions with Leuβ252 and Leuβ255. nih.govacs.org
Compound Q19Not specifiedConfirmed binding to colchicine site-
AQ-4Not specifiedSignificantly inhibits tubulin polymerizationTargets the tubulin-microtubule system. researchgate.net

Interactions with Nucleic Acids (DNA) and DNA Repair Enzymes

Beyond targeting enzymes involved in nucleotide synthesis or DNA repair signaling, some quinazoline derivatives can interact directly with DNA or inhibit other DNA repair enzymes. The planar conjugated system of the quinazoline scaffold allows these molecules to interact with double-stranded DNA through mechanisms like intercalation (inserting between base pairs) and groove binding. nih.gov These interactions can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov

For example, a series of quinazoline-based pyrimidodiazepines were investigated for their anticancer activity. nih.gov DNA binding studies revealed that a precursor quinazoline-chalcone derivative interacts with calf thymus DNA primarily through intercalation, while a cyclized pyrimidodiazepine derivative binds via groove binding. nih.gov This suggests that modifications to the quinazoline core can modulate the specific mode of DNA interaction.

In the context of DNA repair enzymes, derivatives of other heterocyclic systems have shown inhibitory activity. For instance, berberine (B55584) derivatives have been identified as the first inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in repairing topoisomerase-induced DNA damage, with activity in the low micromolar range. mdpi.com While specific studies on this compound derivatives targeting enzymes like Tdp1 were not detailed in the provided context, the broader principle of inhibiting DNA repair enzymes remains a valuable therapeutic strategy. mdpi.comresearchgate.net

Modulation of Key Cellular Signaling Pathways

Derivatives of the quinazoline scaffold have been extensively investigated for their ability to modulate critical cellular signaling pathways implicated in various diseases, particularly cancer. These compounds have demonstrated the capacity to interact with key proteins in these cascades, leading to either the inhibition or activation of downstream signaling.

Ras Protein Activity Modulation

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common drivers of human cancers, making them a critical therapeutic target. Quinazoline derivatives have emerged as versatile modulators of Ras signaling, capable of both inhibiting and activating the pathway through different mechanisms.

One major strategy involves targeting the Son of Sevenless Homologue 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of Ras by promoting the exchange of GDP for GTP. pnas.org Certain quinazoline-containing compounds have been identified as potent inhibitors of the Ras-SOS1 interaction. pnas.org By binding directly to SOS1, these compounds prevent it from loading Ras with GTP, thereby blocking its activation and inhibiting downstream signaling through the MAPK/ERK pathway. pnas.orgnih.gov For instance, a quinazoline series was optimized from an initial high-throughput screening hit to yield compounds with nanomolar affinity for SOS1, which effectively reduced active Ras-GTP levels in tumor cells. pnas.org

Conversely, other research has uncovered quinazoline derivatives that act as activators of SOS1-mediated nucleotide exchange on Ras. nih.gov Structure-based design led to the development of compounds that bind to SOS1 and enhance its ability to activate Ras, leading to an increase in Ras-GTP levels and a corresponding biphasic modulation of ERK1/2 phosphorylation in cell-based assays. nih.gov

A second key approach involves the direct inhibition of specific mutant forms of Ras. Covalent quinazoline-based inhibitors have been developed to target the KRAS G12C mutation, a common oncogenic driver. nih.gov These compounds bind to an inducible pocket near the switch II region of the KRAS G12C protein. nih.gov This interaction effectively suppresses the GTP-loading of the mutant Ras, inhibiting its downstream signaling and the growth of cancer cells harboring this specific mutation at sub-micromolar concentrations. nih.gov

Table 1: Activity of Quinazoline Derivatives on Ras Pathway Modulators

Compound Series Target Mechanism of Action Effect on Ras Pathway
Quinazoline Analogs SOS1 Allosteric Activator Activates nucleotide exchange, increases Ras-GTP
Quinazoline Analogs SOS1 Allosteric Inhibitor Disrupts Ras-SOS1 interaction, blocks Ras activation

β-Catenin/Tcf4 Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation, often characterized by the nuclear accumulation of β-catenin and its interaction with T-cell factor 4 (Tcf4), is a hallmark of numerous cancers, including colorectal and liver cancers. The β-catenin/Tcf4 complex acts as a transcriptional activator for genes that drive cell proliferation and survival, such as c-MYC and Cyclin D1.

Researchers have designed and synthesized novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as inhibitors of this protein-protein interaction. These compounds were developed to disrupt the binding of β-catenin to Tcf4, a critical step for the activation of Wnt target genes.

In studies using cancer cell lines with constitutively active Wnt/β-catenin signaling, such as HCT116 (colorectal cancer) and HepG2 (hepatocellular carcinoma), these quinazoline derivatives demonstrated significant cytotoxic potential. The most potent compound identified in one study, designated as 18B , exhibited IC₅₀ values in the low micromolar range against these cell lines. Mechanistic investigations confirmed that compound 18B effectively downregulated the β-catenin/Tcf4 signaling pathway. This was evidenced by reduced TOP-luciferase activity (a reporter for Tcf4 transcriptional activity), decreased protein expression of both β-catenin and Tcf4, and lower mRNA levels of the target genes c-MYC and Cyclin D1 in HCT116 cells. osti.gov Furthermore, compound 18B was shown to induce apoptosis and inhibit cell migration in both HCT116 and HepG2 cells. osti.gov

Table 2: Cytotoxic Activity of Quinazoline Derivative 18B

Cell Line Cancer Type IC₅₀ (µM)
HCT116 Colorectal Carcinoma 5.64 ± 0.68
HepG2 Hepatocellular Carcinoma 23.18 ± 0.45

Receptor Agonism and Antagonism Studies

Adenosine (B11128) Receptor Antagonism (e.g., A2B Receptors)

Adenosine receptors are a class of G protein-coupled receptors that play significant roles in various physiological processes. The A2B adenosine receptor (A2BAR) subtype, in particular, has been implicated in inflammation and cancer, making it an attractive target for therapeutic intervention.

Through pharmacophore-based database screening, a potent and selective A2B receptor antagonist based on a 4-methylquinazoline (B149083) scaffold was discovered. The compound, 4-methyl-7-methoxyquinazolyl-2-(2'-amino-4'-imidazolinone) (also known as CMB 6446), was found to function as an antagonist with a binding affinity (Kᵢ) value of 112 nM for the human A2B receptor. nih.govnih.gov

Further structure-activity relationship (SAR) studies were conducted to explore the effects of substituents on the quinazoline ring. While many of the synthesized derivatives were found to be non-selective adenosine receptor ligands with Kᵢ values in the micromolar range, these studies provided valuable insights. Potent binding to the A2BAR (Kᵢ < 1 µM) was observed for other derivatives, including unsubstituted guanidine (B92328) and imidazolinone analogs. nih.gov For example, a compound where the 7-methoxy group of CMB 6446 was replaced with a 7-methyl group also displayed a low degree of selectivity for the A2BAR. nih.gov These findings highlight the potential of the quinazoline core in the design of specific adenosine receptor antagonists. nih.gov

Table 3: Binding Affinity of Select Quinazoline Derivatives for the A2B Adenosine Receptor

Compound Structure/Key Feature Binding Affinity (Kᵢ)
CMB 6446 4-methyl-7-methoxyquinazolyl-2-(2'-amino-4'-imidazolinone) 112 nM
Compound 25 7-methyl substituted guanidine derivative < 1 µM
Compound 30 Unsubstituted guanidine derivative < 1 µM
Compound 33 Unsubstituted imidazolinone derivative < 1 µM

Interactions with GABA and Benzodiazepine (B76468) Receptors

The γ-aminobutyric acid type A (GABAₐ) receptor is a ligand-gated ion channel that serves as the primary mediator of fast inhibitory neurotransmission in the central nervous system. This receptor contains multiple allosteric binding sites, including the well-known benzodiazepine binding site, which modulate the receptor's response to GABA.

While research specifically on this compound is limited in this area, studies on related heterocyclic systems show that the broader quinazoline scaffold can interact with GABAₐ receptors. For example, a series of pyrazolo[1,5-a]quinazoline derivatives were synthesized and evaluated for their modulatory effects. Electrophysiological assays using Xenopus laevis oocytes expressing recombinant α1β2γ2L-GABAₐ receptors revealed that these compounds could modulate GABA-induced chloride currents. Some derivatives in this class were found to antagonize the potentiation of GABA-induced currents by lorazepam, a classic benzodiazepine. This suggests an interaction with the benzodiazepine binding site or a related allosteric site on the GABAₐ receptor complex.

Mechanisms of Action against Parasitic Organisms (e.g., Trypanosoma cruzi, Leishmania)

Neglected tropical diseases such as Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, affect millions of people worldwide. The need for new, effective, and less toxic therapies is urgent. The quinazoline scaffold has been identified as a promising starting point for the development of new anti-trypanosomatid agents.

Several series of quinazoline derivatives have demonstrated potent in vitro activity against these parasites. One study identified a series of quinazoline compounds with activity against T. cruzi, T. brucei, and L. donovani. Through a combination of orthogonal approaches, the mechanism of action for this series was determined to be the inhibition of a crucial parasite enzyme, lysyl-tRNA synthetase 1 (KRS1) . A lead quinazoline compound from this series targeted the ATP-binding pocket of T. cruzi KRS1, leading to its inhibition and demonstrating partial efficacy in a mouse model of acute Chagas disease.

Other studies have focused on different quinazoline substitution patterns. For example, 2-arylquinazolin-4(3H)-ones and their derivatives have shown recognized activity against trypanosomatids. Replacing the oxygen at the 4-position with hydrazinyl or 5-nitrofuryl-hydrazinyl moieties significantly improved anti-T. cruzi activity, with some derivatives achieving IC₅₀ values of less than 1 µM. Similarly, 5-nitrofuryl-hydrazinyl derivatives were highly active against Leishmania species, with most showing IC₅₀ values below 1 µM.

Table 4: Anti-parasitic Activity of Select Quinazoline Derivatives

Compound Series Parasite IC₅₀ Range Proposed Mechanism of Action
Unspecified Quinazolines Trypanosoma cruzi - Inhibition of Lysyl-tRNA Synthetase 1 (KRS1)
4-Hydroxylquinazolines Trypanosoma cruzi >18 µM Not specified
4-Hydrazinylquinazolines Trypanosoma cruzi 11–18 µM Not specified
4-(5-Nitrofuryl-hydrazinyl)quinazolines Trypanosoma cruzi <1 µM Not specified

Impact on Antioxidant Metabolite Levels in Pathogens.

Extensive literature searches did not yield specific studies detailing the impact of this compound or its direct derivatives on the antioxidant metabolite levels within pathogenic organisms. While the broader class of quinazoline derivatives has been noted for general antioxidant properties in various biological systems, specific mechanistic studies quantifying the levels of antioxidant metabolites such as glutathione, catalase, or superoxide (B77818) dismutase in pathogens following treatment with this compound are not available in the reviewed scientific literature.

Research in this specific area is lacking, and therefore, no detailed research findings or data tables on the modulation of antioxidant metabolite levels in pathogens by this compound can be provided at this time. The general antimicrobial activities of quinazoline compounds have been attributed to various mechanisms, but a direct link to the alteration of the pathogen's antioxidant defense system remains an area for future investigation.

Structure Activity Relationship Sar Studies of 4 Methoxy 2 Methylquinazoline Analogues

Influence of Substituent Position and Nature on Biological Activity

The biological activity of quinazoline (B50416) derivatives can be significantly modulated by the introduction of various substituents at different positions of the quinazoline ring. The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic, plays a pivotal role in the interaction of these molecules with their biological targets.

Systematic modifications at various positions of the quinazoline ring have revealed critical insights into the SAR of this heterocyclic system.

C-2 Position: The C-2 position of the quinazoline ring is a common site for modification. The introduction of different aryl or heterocyclic rings at this position can significantly influence the biological activity. For instance, the nature of the substituent on a phenyl ring at the C-2 position can dictate the antiproliferative potency of quinazolin-4(3H)-one derivatives. Generally, the presence of a substituted phenyl or naphthyl group at this position is explored for cytotoxic activity. sdiarticle3.com

C-4 Position: The C-4 position is another critical point for substitution. The introduction of various anilino groups at this position has been a cornerstone in the development of tyrosine kinase inhibitors. ijcce.ac.ir The nature of the substituent on the aniline (B41778) ring directly impacts the binding affinity and selectivity of the compound. For example, in a series of 4-anilinoquinazoline (B1210976) derivatives, the presence of a 4-bromo-2-fluoroaniline (B1266173) moiety, combined with a diethylamine (B46881) side chain at another position, resulted in potent cytotoxic activity. ijcce.ac.ir

C-6 and C-7 Positions: The C-6 and C-7 positions are often substituted with small, electron-donating groups like methoxy (B1213986) groups, which can enhance the binding affinity of the molecule to its target. In the context of EGFR inhibitors, modifications at these positions with electronegative substituents can foster optimal polar interactions and hydrophobic contacts within the ATP-binding site, thereby enhancing inhibitory activity against lung cancer cell lines. semanticscholar.orgsemanticscholar.org The fusion of dioxygenated rings at the C-6 and C-7 positions has also been shown to favor the correct placement of the molecule within the kinase domain, thus improving inhibitory potency. nih.gov

C-8 Position: Substitution at the C-8 position has also been investigated. For instance, the introduction of a basic side chain at C-8 in 2-substituted quinazolin-4(3H)-ones was explored to identify optimal structural requirements for biological activity. nih.gov In a series of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, modifications at this position were part of a strategy to develop inhibitors of the β-catenin/TCF4 signaling pathway. semanticscholar.org

The following table summarizes the general influence of substitutions at various positions of the quinazoline ring on biological activity, based on findings from broader quinazoline derivative studies.

PositionType of SubstituentGeneral Effect on Biological Activity
C-2 Substituted aryl/heterocyclic ringsModulates potency and selectivity.
C-4 Substituted anilino groupsCritical for kinase inhibition; influences binding affinity.
C-6 Small, electron-donating groups (e.g., -OCH3)Generally enhances activity.
C-7 Small, electron-donating groups (e.g., -OCH3)Generally enhances activity.
C-8 Basic side chainsCan be optimized for improved activity.

The methoxy group at the C-4 position of the quinazoline ring is a key structural feature. While much of the literature focuses on 4-amino or 4-oxo quinazolines, the 4-methoxy substitution is also of significant interest. In some contexts, replacing a 4'-carbonyl group with a methoxy group in other bioactive molecules did not negatively affect their biological activities, suggesting that the methoxy group can be a functionally important substitute. nih.gov For quinazoline derivatives, a methoxy group at various positions, including C-4, can influence the molecule's electronic properties and its ability to form hydrogen bonds, which can be crucial for target interaction. For example, in a series of quinazoline derivatives evaluated for cytotoxic activity, a 4-methoxy substituent at a particular position was found to be a key feature in the most potent compound. nih.gov

While the core structure is 4-methoxy-2-methylquinazoline, the broader class of 2-aminoquinazoline (B112073) derivatives provides valuable insights into how substitutions can drive selectivity. In the development of opioid receptor like-1 (ORL1) antagonists, a series of 4-aminoquinazoline derivatives were synthesized. The structure-activity relationship studies revealed that specific substitutions on the 2-amino group were critical for achieving high potency and selectivity over other opioid receptors. mdpi.com This highlights the principle that even when the core scaffold is established, modifications at exocyclic positions, such as an amino group at C-2, can be a powerful strategy for fine-tuning the selectivity of the compound for its intended biological target.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological properties. In the context of quinazolinone derivatives, the stereochemistry at certain positions can significantly impact their inhibitory activity. For instance, in the development of cyclin-dependent kinase 9 (CDK9) inhibitors, the stereochemistry of substituents on the quinazolinone scaffold was found to be a determinant of their potency. researchgate.net Although specific studies on the stereochemistry of this compound analogues are not widely available, the general principles of stereoselectivity in drug-receptor interactions would undoubtedly apply. If a chiral center were introduced into an analogue of this compound, it would be expected that the different stereoisomers would display varying levels of biological activity due to the three-dimensional nature of the binding pocket of the target protein.

Pharmacophore Development and Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For quinazoline derivatives, pharmacophore models have been developed to guide the design of new and more potent inhibitors for various targets, including kinases. nih.gov

A typical pharmacophore model for a kinase inhibitor based on the quinazoline scaffold might include:

A hydrogen bond acceptor feature, often corresponding to the N1 or N3 atom of the quinazoline ring.

A hydrogen bond donor feature, which could be an exocyclic amino group.

Hydrophobic/aromatic regions that interact with non-polar residues in the ATP-binding pocket of the kinase.

By understanding the key pharmacophoric features, medicinal chemists can design new analogues of this compound with optimized interactions with the target protein. For example, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study on 4-oxyquinazoline derivatives as HDAC6 inhibitors led to the development of predictive models that could guide the design of new compounds with enhanced activity. These models provide a theoretical framework for designing novel compounds with improved pharmacokinetic and safety profiles.

Analysis of Non-Covalent Interactions

Non-covalent interactions are paramount in the binding of this compound analogues to their biological targets. These interactions, though individually weak, collectively contribute significantly to the stability of the ligand-receptor complex. Key among these are hydrogen bonding and π-stacking.

Hydrogen Bonding: The quinazoline scaffold itself contains nitrogen atoms that can act as hydrogen bond acceptors. For instance, in analogues of 4-anilino-5-fluoroquinazolines, a weak intramolecular hydrogen bond between an N-H proton and a nearby fluorine atom has been characterized. escholarship.org This highlights the potential for the nitrogen atoms in the this compound core to form crucial hydrogen bonds with amino acid residues in a protein's active site. The methoxy group at the 4-position can also participate in hydrogen bonding, with the oxygen atom acting as a hydrogen bond acceptor. The nature and strength of these interactions can be modulated by the electronic properties of substituents on the quinazoline ring. escholarship.org

π-Stacking: The aromatic quinazoline ring system is predisposed to engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding pocket. The crystal structure of the parent compound, 4-methoxyquinazoline (B92065), reveals that molecules form π–π stacks in the solid state, with a centroid–centroid separation of 3.5140 (18) Å. nih.gov This intrinsic property of the quinazoline core is a significant driver for molecular recognition at the target site. The extent and geometry of these π-stacking interactions can be influenced by the substitution pattern on the aromatic ring, thereby affecting binding affinity.

Table 1: Potential Non-Covalent Interactions in this compound Analogues

Interaction TypePotential Participating Groups on LigandPotential Interacting Residues in Target Protein
Hydrogen Bond Donor-NH (if present as a substituent)Asp, Glu, Ser, Thr
Hydrogen Bond AcceptorQuinazoline Nitrogens, 4-Methoxy OxygenAsn, Gln, His, Ser, Thr, Tyr
π-StackingQuinazoline aromatic systemPhe, Tyr, Trp

Conformational Analysis and Ligand Binding Modes

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. Conformational analysis helps in understanding the energetically favorable shapes the molecule can adopt and how these conformers fit into the binding site of a target protein.

The binding mode of a ligand describes its orientation and interactions within the active site of its target. For quinazoline derivatives, the binding mode is often characterized by the insertion of the quinazoline core into a hydrophobic pocket, stabilized by π-stacking interactions. The substituents then project into adjacent sub-pockets where they can form specific hydrogen bonds or other interactions. For instance, in the case of 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole, a BET bromodomain inhibitor, the cocrystal structure reveals a specific binding orientation that is key to its high affinity. nih.gov While this is a more complex analogue, it illustrates the importance of the spatial arrangement of different molecular fragments for effective binding.

Table 2: Key Conformational Features of this compound Analogues

FeatureDescriptionImpact on Binding
Quinazoline RingLargely planar aromatic system.Facilitates π-stacking interactions within the binding pocket.
4-Methoxy GroupCan rotate, influencing the local electronic and steric environment.Can orient to form favorable hydrogen bonds or avoid steric clashes.
2-Methyl GroupA relatively small, hydrophobic substituent.Can fit into small hydrophobic pockets, contributing to binding affinity.

Rational Design Principles for Enhanced Target Selectivity and Potency

The rational design of novel this compound analogues with improved potency and selectivity is guided by an understanding of the SAR. The goal is to modify the chemical structure to optimize interactions with the desired target while minimizing off-target effects.

Enhancing Potency: Potency can often be increased by introducing functional groups that form additional or stronger interactions with the target. For example, if a hydrogen bond acceptor on the target is not engaged by the parent compound, adding a hydrogen bond donor to the ligand at the appropriate position can significantly increase binding affinity. mdpi.com Similarly, extending a substituent to reach an adjacent hydrophobic pocket can enhance potency through increased van der Waals interactions. The synthesis of novel 4-stilbenylamino quinazoline derivatives, for instance, showed that the addition of specific groups like trifluoromethyl, fluoro, and bromo on the stilbene (B7821643) moiety could improve antitumor activity. mdpi.com

Improving Selectivity: Selectivity is achieved by exploiting differences in the active sites of the target and off-target proteins. If an off-target protein has a smaller binding pocket, introducing a bulky substituent onto the ligand can create a steric clash, preventing it from binding to the off-target while still allowing it to bind to the intended target. rsc.org Conversely, if the target protein has a unique sub-pocket, designing a substituent that specifically fits into and interacts with that pocket can enhance selectivity. The design of 4-methoxy-1H- nih.govnih.govtriazolo[4,5-c]quinolines as RIOK2 inhibitors is an example of a successful optimization campaign to yield a potent and selective compound. nih.govsemanticscholar.org Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful computational tools that can guide these design efforts. researchgate.net

Table 3: Strategies for Rational Design of this compound Analogues

Design GoalStrategyExample Modification
Increase PotencyIntroduce additional interaction points.Add a hydroxyl or amino group to form a new hydrogen bond.
Optimize existing interactions.Modify the electronics of the aromatic ring to enhance π-stacking.
Improve SelectivityExploit differences in binding pocket size.Introduce a sterically bulky group to prevent binding to smaller off-target sites.
Target unique features of the active site.Design a substituent to fit into a specific sub-pocket of the target protein.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinazoline (B50416) derivatives, including those based on the 4-methoxy-2-methylquinazoline core, is evolving towards more efficient and environmentally benign methodologies. rsc.orgmagnusconferences.com Green chemistry principles are increasingly being integrated to reduce the ecological footprint of synthetic processes. magnusconferences.comdoaj.org This involves the use of renewable starting materials, non-toxic solvents, and energy-efficient techniques. magnusconferences.com

Recent advancements have focused on one-pot multicomponent reactions (MCRs), which offer a streamlined approach to constructing the quinazoline scaffold from readily available substrates in a single step. mdpi.com These methods not only improve efficiency but also minimize waste generation and the need for extensive purification. mdpi.com The exploration of novel catalytic systems, including metal-catalyzed reactions and the use of magnetic ionic liquids, is also a promising avenue for developing sustainable synthetic protocols. nih.govnih.gov For instance, transition-metal-free synthesis in water and microwave-assisted, solvent-free reactions are being explored as greener alternatives to traditional methods. nih.gov

Future research will likely focus on the development of chemo- and regioselective synthetic methods that allow for precise control over the substitution patterns on the quinazoline ring, enabling the creation of diverse libraries of compounds for biological screening. The application of flow chemistry and automated synthesis platforms could further accelerate the discovery and optimization of novel this compound analogues.

Exploration of Multi-Target Directed Ligands Based on the this compound Scaffold

The traditional "one drug, one target" paradigm is being challenged by the complexity of diseases like cancer, where multiple biological pathways are often dysregulated. rsc.org Consequently, there is a growing interest in the development of multi-target directed ligands (MTDLs) that can simultaneously modulate several key proteins involved in disease progression. rsc.orgnih.gov The quinazoline scaffold is well-suited for the design of such polypharmacological agents. nih.gov

Derivatives of this compound are being investigated for their ability to inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, which are crucial for tumor growth and angiogenesis. nih.gov The concept of molecular hybridization, where the quinazoline core is combined with other pharmacophores, is a key strategy in creating MTDLs with enhanced potency and a broader spectrum of activity. rsc.org For example, conjugating the quinazoline moiety with other anticancer agents or scaffolds known to interact with different targets can lead to synergistic therapeutic effects. mdpi.com

Future research in this area will involve the rational design of this compound-based MTDLs with tailored activity profiles against specific combinations of targets relevant to a particular disease. This approach holds the potential to improve therapeutic efficacy and overcome the drug resistance that can arise from single-target therapies. rsc.org

Integration of Advanced Computational Techniques for Rational Drug Design

Computational tools have become indispensable in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. ijfmr.com For the this compound scaffold, in silico methods such as molecular docking, molecular dynamics simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are being employed to understand the molecular basis of their biological activity and to guide the design of more potent and selective analogues. manmiljournal.ruresearchgate.netfrontiersin.org

Molecular docking studies help to predict the binding modes of quinazoline derivatives within the active sites of their target proteins, providing insights into key interactions that contribute to their inhibitory activity. ijfmr.comglobalresearchonline.net This information is crucial for designing modifications to the scaffold that can enhance binding affinity and selectivity. researchgate.net 3D-QSAR models can be used to correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the potency of novel, unsynthesized analogues. frontiersin.org

The integration of artificial intelligence and machine learning algorithms is expected to further enhance the power of computational drug design. These advanced techniques can analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new compounds with greater accuracy. This will undoubtedly accelerate the development of next-generation therapeutics based on the this compound core.

Design of Analogues to Circumvent Resistance Mechanisms in Biological Systems

The emergence of drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. nih.gov For quinazoline-based therapies, resistance can develop through various mechanisms, such as mutations in the target protein, alterations in drug transport, or changes in cellular metabolism. nih.govnih.gov A key focus of current research is the design of novel this compound analogues that can overcome these resistance mechanisms.

One strategy involves designing compounds that can bind to both the wild-type and mutated forms of the target protein. mdpi.com For example, in the context of EGFR inhibitors, analogues are being developed that are effective against resistant mutations like T790M. wikipedia.org Another approach is to develop compounds that inhibit alternative signaling pathways that cancer cells may use to bypass the effects of the primary drug.

Furthermore, the development of quinazoline derivatives that can modulate the activity of drug efflux pumps, which are often responsible for multidrug resistance, is an active area of investigation. By designing compounds that are not substrates for these pumps or that can inhibit their function, it may be possible to restore the efficacy of existing therapies. The stability of these newly designed compounds is also a critical factor in their potential application to combat drug resistance. researchgate.net

Expanding the Pharmacological Spectrum of this compound Derivatives

While quinazoline derivatives are well-known for their anticancer properties, their therapeutic potential extends to a wide range of other diseases. mdpi.comwisdomlib.orgnih.gov The this compound scaffold serves as a versatile template for the development of agents with diverse pharmacological activities.

Current research is exploring the utility of these compounds in the treatment of:

Neurodegenerative diseases: Quinazoline derivatives are being investigated as potential therapeutics for Alzheimer's disease by targeting key pathological processes such as cholinesterase activity, β-amyloid aggregation, and tau protein hyperphosphorylation. mdpi.com

Infectious diseases: The scaffold has shown promise in the development of new antibacterial, antifungal, and antiviral agents. nih.gov

Inflammatory disorders: Quinazoline-based compounds have demonstrated anti-inflammatory properties, suggesting their potential use in conditions like arthritis. wisdomlib.org

Diabetes: Some derivatives have been found to inhibit alpha-glucosidase, an enzyme involved in glucose metabolism, indicating their potential as antidiabetic agents. wisdomlib.org

Future research will likely uncover new therapeutic applications for this compound derivatives as our understanding of their biological activities deepens. High-throughput screening of compound libraries against a wide array of biological targets will be instrumental in identifying novel pharmacological profiles.

Strategies for Structural Optimization Towards Specific Biological Pathways

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. biomedres.us A key aspect of ongoing research is the systematic structural optimization of this scaffold to achieve high potency and selectivity for specific biological pathways.

Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the pharmacological properties of these compounds. nih.gov By making systematic modifications to the core structure and evaluating the effects on biological activity, researchers can identify key structural features required for interacting with a particular target. For example, in the context of protein kinase inhibitors, the substitution pattern at the C4, C6, and C7 positions of the quinazoline ring has been shown to be critical for determining their inhibitory profile and selectivity. nih.govacs.org

Future strategies for structural optimization will involve a combination of rational design, combinatorial chemistry, and high-throughput screening. The use of advanced analytical techniques, such as X-ray crystallography, to determine the three-dimensional structures of quinazoline derivatives in complex with their target proteins will provide invaluable insights for guiding further optimization efforts. This will enable the development of highly targeted therapies with improved efficacy and reduced side effects.

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-2-methylquinazoline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves alkylation or functionalization of the quinazoline core. Key steps include:

  • Methylation Agents : "Soft" methylating agents (e.g., methyl iodide) or "hard" agents (dimethyl sulfate) can be used, with regioselectivity influenced by solvent polarity and reaction temperature. For example, methyl iodide in ethanol at reflux (4 hours) favors N3-alkylation, while dimethyl sulfate in acetonitrile at room temperature (24 hours) may alter substitution patterns .
  • Solvent Selection : Polar protic solvents (ethanol) enhance nucleophilic attack on the quinazoline ring, while aprotic solvents (acetonitrile, DMF) stabilize intermediates, improving regiochemical control .
  • Catalysts : Palladium or copper catalysts may facilitate cross-coupling reactions for methoxy group introduction, though this requires rigorous anhydrous conditions .
  • Yield Optimization : Crystallization from ethanol-water mixtures (e.g., 65% yield) and purification via column chromatography (silica gel, ethyl acetate/hexane) are standard .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies key functional groups (e.g., C-O stretching of methoxy at ~1250 cm⁻¹, C=N quinazoline ring vibrations at ~1600 cm⁻¹) .
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) resolves methyl (δ 2.4–2.6 ppm, singlet) and methoxy (δ 3.8–4.0 ppm, singlet) groups. ¹³C NMR confirms quinazoline carbons (δ 150–160 ppm for C2 and C4) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 189.1) and fragmentation patterns .
  • Chromatography : TLC (silica gel UV254, Rf ~0.5 in ethyl acetate/hexane 1:3) monitors reaction progress. HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced: How does the methoxy group at position 4 influence the reactivity of 2-methylquinazoline in cross-coupling reactions?

Methodological Answer:
The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position (C6/C8) while deactivating the ring toward nucleophilic substitution. Key observations include:

  • Suzuki-Miyaura Coupling : The methoxy group enhances oxidative addition efficiency in Pd-catalyzed reactions with aryl boronic acids, but steric hindrance at C2-methyl may reduce coupling yields at C4. Optimal conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 hours) .
  • Demethylation Risks : Harsh acidic conditions (e.g., 6M HCl, reflux) can cleave the methoxy group to a hydroxyl, altering reactivity. Use milder conditions (e.g., BBr₃ in DCM, –20°C) for selective transformations .
  • Computational Modeling : DFT studies suggest methoxy’s +M effect stabilizes transition states in SNAr reactions at C6/C8, validated by kinetic isotope effect experiments .

Advanced: How can contradictory biological activity data for this compound derivatives be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Stereochemical Variants : Ensure enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10). Racemic mixtures may show mixed activity profiles .
  • Solubility Artifacts : Use standardized DMSO stock solutions (<0.1% v/v in assays) to avoid precipitation. Confirm bioavailability via LogP calculations (predicted ~2.1) and experimental shake-flask tests .
  • Target Selectivity : Profile kinase inhibition using a panel assay (e.g., Eurofins KinaseProfiler) to distinguish off-target effects. SAR studies should incrementally modify substituents (e.g., replacing methoxy with ethoxy) to isolate activity .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of this compound?

Methodological Answer:

  • Directed Ortho-Metalation : Use TMPZnCl·LiCl to deprotonate C6-H, enabling Pd-mediated coupling with aryl halides. The methoxy group directs metalation to C6 .
  • Protecting Groups : Temporarily protect the methoxy group as a SEM (trimethylsilylethoxymethyl) ether to prevent undesired demethylation during C2-methyl bromination .
  • Microwave-Assisted Synthesis : Shortens reaction times (e.g., 30 minutes vs. 24 hours) and improves regiocontrol in nitro-group reductions (H₂, Pd/C, 100°C) .

Basic: What are the best practices for stabilizing this compound in long-term storage?

Methodological Answer:

  • Conditioning : Store under argon at –20°C in amber vials to prevent photodegradation. Confirm stability via periodic HPLC checks (monthly) .
  • Lyophilization : For aqueous-soluble derivatives (e.g., sodium salts), lyophilize and store with desiccants (silica gel) to avoid hydrolysis .

Advanced: How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Methodological Answer:

  • Equilibrium Studies : In DMSO-d₆, the lactam-lactim tautomer ratio shifts from 3:1 at 25°C to 1:1 at 80°C, confirmed by VT-NMR. Polar solvents stabilize the lactim form via hydrogen bonding .
  • Computational Validation : MD simulations (AMBER force field) correlate with experimental data, showing increased lactim population in ethanol vs. dioxane .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.